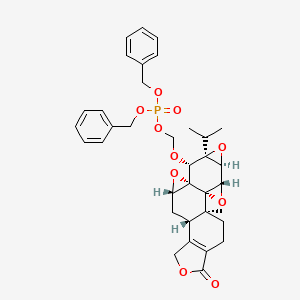
N-2-萘基-1-戊基-1H-吲哚-3-甲酰胺
描述
NNEI 2’-萘基异构体,也称为 N-2-萘基-1-戊基-1H-吲哚-3-甲酰胺,是一种合成大麻素。它是 NNEI 的结构类似物,不同之处在于萘基的位置。 该化合物主要用于法医和研究应用 .
科学研究应用
NNEI 2’-萘基异构体广泛用于科学研究,特别是在法医化学和毒理学领域。它作为一种分析参考标准,用于识别和定量生物样品中的合成大麻素。 此外,它还用于研究大麻素受体相互作用以及开发针对这些受体的新的治疗剂 .
作用机制
NNEI 2’-萘基异构体通过作为大麻素受体的激动剂发挥作用,特别是大麻素1型(CB1)和2型(CB2)受体。该化合物与这些受体结合后,激活细胞内信号通路,导致各种生理效应。 CB1 受体的激活与精神活性效应相关,而 CB2 受体的激活与抗炎和免疫调节效应相关 .
类似化合物:
NNEI: 母体化合物,其萘基连接在第一个位置。
5-氟 NNEI 2’-萘基异构体: 戊基链末端碳原子上带有氟原子的衍生物.
MN-18: 具有结构相似性的另一种合成大麻素.
XLR-12: 具有类似受体亲和力的合成大麻素.
独特性: NNEI 2’-萘基异构体由于萘基的位置而独一无二,这影响了其对大麻素受体的结合亲和力和选择性。 这种结构变化可能导致药理效应和代谢途径与其他合成大麻素相比有所不同 .
生化分析
Biochemical Properties
N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide plays a significant role in biochemical reactions, particularly in the modulation of cannabinoid receptors. It interacts primarily with the CB1 and CB2 receptors, which are part of the endocannabinoid system. These receptors are G-protein coupled receptors (GPCRs) that influence various physiological processes. The compound binds to these receptors, mimicking the effects of endogenous cannabinoids, and can either activate or inhibit the receptors depending on its concentration and the specific receptor subtype .
Cellular Effects
The effects of N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, the compound can modulate neurotransmitter release, affecting synaptic transmission and plasticity. It has been observed to alter the expression of genes involved in cell survival, apoptosis, and inflammation . Additionally, it impacts cellular metabolism by influencing the activity of enzymes involved in metabolic pathways, thereby altering the levels of various metabolites within the cell .
Molecular Mechanism
At the molecular level, N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide exerts its effects through binding interactions with cannabinoid receptors. The binding of the compound to CB1 and CB2 receptors leads to conformational changes in the receptors, which subsequently activate or inhibit downstream signaling pathways. This can result in the modulation of cyclic AMP (cAMP) levels, activation of mitogen-activated protein kinases (MAPKs), and changes in ion channel activity . These molecular events culminate in the observed cellular effects, including alterations in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but can degrade when exposed to light or high temperatures . Long-term exposure to the compound in vitro has been associated with sustained activation or inhibition of cannabinoid receptors, leading to prolonged changes in cellular signaling and function .
Dosage Effects in Animal Models
The effects of N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide vary with different dosages in animal models. At low doses, the compound can produce mild activation of cannabinoid receptors, resulting in subtle physiological changes. At higher doses, it can lead to significant receptor activation or inhibition, causing pronounced effects on behavior, metabolism, and overall physiology . Toxic or adverse effects have been observed at very high doses, including neurotoxicity and alterations in cardiovascular function .
Metabolic Pathways
N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert the compound into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. The interaction with metabolic enzymes can also influence the metabolic flux and levels of other metabolites within the cell .
Transport and Distribution
The transport and distribution of N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in lipid-rich areas due to its lipophilic nature . It is distributed throughout the body, with higher concentrations observed in the brain, liver, and adipose tissues . The interaction with transporters and binding proteins can affect its localization and accumulation within different cellular compartments .
Subcellular Localization
N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide is localized in various subcellular compartments, including the plasma membrane, endoplasmic reticulum, and mitochondria . Its activity and function can be influenced by its subcellular localization, as it may interact with different biomolecules in these compartments. Targeting signals and post-translational modifications can direct the compound to specific organelles, affecting its overall biological activity .
准备方法
合成路线和反应条件: NNEI 2’-萘基异构体的合成涉及 2-萘胺与 1-戊基-1H-吲哚-3-羧酸氯反应。反应通常在二氯甲烷等有机溶剂中进行,在惰性气氛下,并在低温下进行以防止副反应。 然后使用柱色谱法纯化产物 .
工业生产方法: NNEI 2’-萘基异构体的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化反应器和连续流系统以确保一致的质量和产量。 最终产品经过严格的质量控制措施以确保其纯度和稳定性 .
化学反应分析
反应类型: NNEI 2’-萘基异构体经历各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾等强氧化剂氧化,导致形成羧酸。
还原: 还原反应可以使用氢化铝锂等还原剂进行,导致形成胺。
常用试剂和条件:
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 碱性如氢化钠存在下的烷基卤化物.
主要产物:
氧化: 羧酸。
还原: 胺。
取代: 烷基化吲哚衍生物.
相似化合物的比较
NNEI: The parent compound, featuring a naphthalene group joined at the one position.
5-fluoro NNEI 2’-naphthyl isomer: A derivative with a fluorine atom at the terminal carbon of the pentyl chain.
MN-18: Another synthetic cannabinoid with structural similarities.
XLR-12: A synthetic cannabinoid with similar receptor affinities.
Uniqueness: NNEI 2’-naphthyl isomer is unique due to the position of the naphthalene group, which influences its binding affinity and selectivity for cannabinoid receptors. This structural variation can lead to differences in pharmacological effects and metabolic pathways compared to other synthetic cannabinoids .
属性
IUPAC Name |
N-naphthalen-2-yl-1-pentylindole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O/c1-2-3-8-15-26-17-22(21-11-6-7-12-23(21)26)24(27)25-20-14-13-18-9-4-5-10-19(18)16-20/h4-7,9-14,16-17H,2-3,8,15H2,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGPFICOQRIBQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901043052 | |
| Record name | NNEI 2'-Naphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338925-12-4 | |
| Record name | N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338925-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NNEI 2'-Naphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


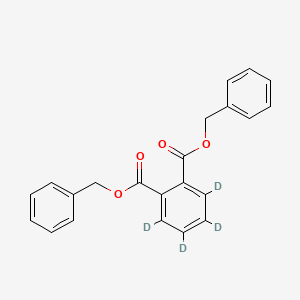
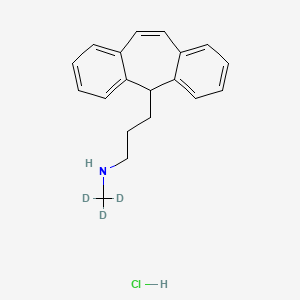

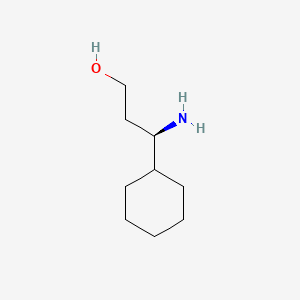




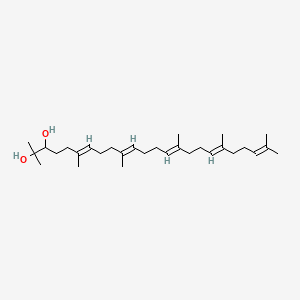

![2-(4-Nitrophenyl)ethyl (2S,4R)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B568807.png)
